molecular formula C9H6O3 B15336120 6-Methylbenzofuran-2,3-dione

6-Methylbenzofuran-2,3-dione

Cat. No.: B15336120
M. Wt: 162.14 g/mol
InChI Key: YKMDDPGFMVLEEK-UHFFFAOYSA-N
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Description

6-Methylbenzofuran-2,3-dione is a chemical compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of 6-Methylbenzofuran-2,3-dione may involve large-scale chemical reactions with stringent control over reaction parameters to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Methylbenzofuran-2,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid.

  • Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

  • Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of dihydrobenzofuran derivatives.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

  • Biology: Investigated for its biological activities, including anti-tumor, antibacterial, and antioxidant properties.

  • Medicine: Explored for its potential therapeutic applications, such as in the treatment of hepatitis C and cancer.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Methylbenzofuran-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

6-Methylbenzofuran-2,3-dione is similar to other benzofuran derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:

  • Benzofuran: The parent compound without the methyl group.

  • 2,3-Dihydrobenzofuran-2,3-dione: A related compound with a different oxidation state.

  • 6-Methylbenzothiophene: A sulfur-containing analog.

These compounds share similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name

6-methyl-1-benzofuran-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c1-5-2-3-6-7(4-5)12-9(11)8(6)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMDDPGFMVLEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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